molecular formula C17H23NO4 B12082278 1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- CAS No. 2216751-10-7

1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel-

Cat. No.: B12082278
CAS No.: 2216751-10-7
M. Wt: 305.4 g/mol
InChI Key: WUJSKPQNTGIHOQ-ZIAGYGMSSA-N
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Description

1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific stereochemistry indicated by (2R,3S)-rel- suggests that this compound has a particular three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining aldehydes or ketones with esters in the presence of a base.

    Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.

    Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Typically produces alcohols or amines.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysts: Used as ligands in catalytic reactions.

    Building Blocks: Essential intermediates in organic synthesis.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes.

    Receptor Modulators: Interaction with biological receptors.

Medicine

    Drug Development: Investigated for therapeutic properties.

    Diagnostic Agents: Used in imaging and diagnostic tests.

Industry

    Material Science: Components in the synthesis of advanced materials.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action for 1,3-Pyrrolidinedicarboxylic acid derivatives involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: Similar structure but different functional groups.

    Proline derivatives: Another class of pyrrolidine-based compounds.

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- stands out due to its specific stereochemistry and functional groups, which can impart unique chemical and biological properties.

Properties

CAS No.

2216751-10-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (2S,3R)-2-phenylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1

InChI Key

WUJSKPQNTGIHOQ-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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